Ethyl 3-acetyl-2-methyl-4-oxopentanoate

Description

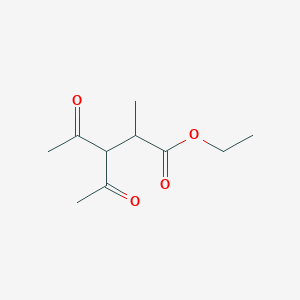

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-acetyl-2-methyl-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-14-10(13)6(2)9(7(3)11)8(4)12/h6,9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAKVEZXDGDNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(C(=O)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32702-14-0 | |

| Record name | ethyl 3-acetyl-2-methyl-4-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Acetyl 2 Methyl 4 Oxopentanoate and Its Analogues

Classical and Established Synthetic Routes

The formation of ethyl 3-acetyl-2-methyl-4-oxopentanoate and its analogues relies on a series of well-established synthetic methodologies. These routes primarily involve carbon-carbon bond formation through condensation reactions and the formation of the ester group via esterification protocols.

Condensation Reactions for Carbon-Carbon Bond Formation

Condensation reactions are fundamental in constructing the carbon skeleton of the target molecule. These reactions typically involve the formation of a new carbon-carbon bond between two carbonyl-containing compounds.

The Claisen condensation is a powerful tool for forming carbon-carbon bonds, resulting in the synthesis of β-dicarbonyl compounds. ambeed.com This reaction involves the condensation of two ester molecules, or an ester and a carbonyl compound, in the presence of a strong base. The product of a Claisen condensation is a β-keto ester. libretexts.org

When two different esters are used, the reaction is termed a crossed Claisen condensation. jove.comjove.com To achieve a successful crossed Claisen condensation and avoid a mixture of products, one of the esters should not have α-hydrogens. jove.comjove.com Alternatively, a strong, sterically hindered base like lithium diisopropylamide (LDA) can be used to irreversibly form the enolate of one ester, which then reacts with the other ester. jove.comjove.com A variation of this reaction involves the condensation of a ketone with an ester to produce β-dicarbonyl compounds. jove.comjove.com

| Reactant 1 | Reactant 2 | Base | Key Feature |

| Ester with α-hydrogens | Same Ester | Alkoxide | Forms a β-keto ester |

| Ester with α-hydrogens | Different Ester with α-hydrogens | Alkoxide | Results in a mixture of four products |

| Ester with α-hydrogens | Ester without α-hydrogens | Alkoxide | Favors a single crossed product |

| Ester with α-hydrogens | Ketone | Alkoxide | Ketone enolate is more readily formed |

| Ester with α-hydrogens | Another Ester | LDA | Directed condensation via irreversible enolate formation |

This table summarizes different approaches to Claisen and crossed Claisen condensations for the synthesis of β-dicarbonyl compounds.

The aldol (B89426) condensation is another cornerstone of carbon-carbon bond formation in organic synthesis. numberanalytics.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. numberanalytics.comthieme-connect.de

In the context of synthesizing complex structures, controlling the stereochemistry of the aldol reaction is crucial. numberanalytics.com This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by employing diastereoselective and enantioselective reaction conditions. numberanalytics.com The choice of solvent and temperature also plays a significant role in the rate and selectivity of the reaction. numberanalytics.com For mixed or crossed aldol reactions, using a strong base like LDA to pre-form the enolate of one carbonyl partner can lead to a single major product. chadsprep.com

| Factor | Influence | Desired Outcome |

| Temperature | Reaction Rate and Selectivity | Optimized for desired product formation, avoiding side reactions |

| Solvent | Enolate Formation and Reaction Rate | Polar aprotic solvents often enhance the reaction rate |

| Catalysts (Acid/Base) | Enolate Formation and Reaction Rate | Facilitates the reaction and can influence selectivity |

| Substrate Structure | Steric Hindrance | Can favor the reactants or products depending on steric bulk |

| Chiral Auxiliaries/Catalysts | Stereochemistry | Control over the formation of specific stereoisomers |

This table outlines key factors influencing the outcome of Aldol condensation reactions.

The alkylation of β-keto esters is a widely used method for introducing alkyl groups at the α-position. nih.gov The α-protons of β-keto esters are acidic and can be readily removed by a base to form an enolate, which then acts as a nucleophile to attack an alkyl halide. youtube.com This reaction is a valuable tool for the synthesis of a variety of substituted ketones, esters, and carboxylic acids after subsequent hydrolysis and decarboxylation steps. nih.gov

Recent advancements have focused on developing asymmetric α-alkylation methods using phase-transfer catalysis, which avoids the need for transition metals and can provide products with high enantiomeric purity. rsc.org

| Starting Material | Reagents | Intermediate | Product |

| β-Keto Ester | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | Enolate | α-Alkylated β-Keto Ester |

| Cyclic β-Keto Ester | Alkyl Halide, Chiral Phase-Transfer Catalyst | Enolate | Enantiomerically enriched α-Alkylated Cyclic β-Keto Ester |

This table illustrates the general scheme for the alkylation of β-keto esters.

Esterification Protocols for Carboxylic Acid Precursors

Esterification is the process of forming an ester, typically from a carboxylic acid and an alcohol. This reaction is crucial for synthesizing the ethyl ester moiety in the target compound.

Acid-catalyzed esterification, also known as Fischer esterification, is a common method for preparing esters from carboxylic acids and alcohols in the presence of an acid catalyst. cerritos.edupearson.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, following Le Chatelier's Principle. cerritos.edu Common acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. masterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. cerritos.edumasterorganicchemistry.com This is followed by the formation of a tetrahedral intermediate, proton transfer, and elimination of water to yield the ester. cerritos.edumasterorganicchemistry.com

| Carboxylic Acid | Alcohol | Acid Catalyst | Key Principle |

| R-COOH | R'-OH | H₂SO₄, HCl, TsOH | Equilibrium reaction, driven by excess alcohol or removal of water |

| β-Keto Acid | Ethanol (B145695) | Acid Catalyst | The corresponding β-keto ester is formed |

This table provides an overview of the key components and principles of Fischer esterification.

Optimization Parameters in Esterification Reactions

Esterification is a foundational reaction in organic synthesis, and its efficiency is influenced by several key parameters. In the context of synthesizing esters, particularly those derived from valuable substrates like oleic acid, optimizing these parameters is crucial for maximizing yield and purity.

Key parameters that are often manipulated to enhance the esterification process include the molar ratio of alcohol to the carboxylic acid, the concentration of the catalyst, the reaction temperature, and the duration of the reaction. For instance, in the synthesis of ethyl oleate (B1233923) from oleic acid and ethanol, a systematic study revealed that a molar ratio of 9:1 (ethanol to oleic acid), a catalyst concentration of 3%, a reaction temperature of 90°C, and a reaction time of 10 hours resulted in a peak conversion rate of 98.78%. e3s-conferences.org This highlights the significant impact of reaction conditions on the outcome of the esterification.

The use of technologies like the Dean-Stark trap can further improve conversion rates by removing water, a byproduct of the reaction, thereby shifting the equilibrium towards the formation of the ester. e3s-conferences.org The choice of catalyst is also a critical factor, with various options available, from simple mineral acids to more complex enzyme-based systems.

Below is a table summarizing the impact of different parameters on the conversion rate of oleic acid to ethyl oleate, a representative esterification reaction.

Table 1: Optimization of Esterification Parameters for Ethyl Oleate Synthesis

| Parameter | Condition 1 | Conversion Rate (%) | Condition 2 | Conversion Rate (%) |

|---|---|---|---|---|

| Molar Ratio (Ethanol:OA) | 3:1 | 75.2 | 9:1 | 98.78 |

| Catalyst Concentration (%) | 1 | 82.5 | 3 | 98.78 |

| Reaction Temperature (°C) | 70 | 88.1 | 90 | 98.78 |

| Reaction Time (hours) | 4 | 79.4 | 10 | 98.78 |

This data is illustrative and based on findings from the synthesis of ethyl oleate. e3s-conferences.org

The optimization of these parameters is not only crucial for achieving high yields but also for ensuring the economic viability and environmental sustainability of the process, particularly in industrial applications.

Modern and Catalytic Approaches in Synthesis

Modern synthetic chemistry has increasingly moved towards the use of catalysts to improve efficiency, selectivity, and sustainability. The synthesis of β-keto esters and their analogues has benefited significantly from these advancements, with homogeneous, heterogeneous, and organocatalytic methods offering distinct advantages.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active sites. In the synthesis of β-keto esters, various metal complexes have been employed to catalyze key bond-forming reactions. For instance, indium(III) triflate (In(OTf)₃) has been shown to be an effective catalyst for the addition of 1,3-dicarbonyl compounds to alkynes, a reaction that can be used to construct complex β-keto ester frameworks. orgsyn.org

This method is particularly useful for creating quaternary carbon centers, which are challenging to synthesize using traditional methods. orgsyn.org The reaction can be performed with low catalyst loading, although higher temperatures may be required. orgsyn.org The versatility of this approach is demonstrated by its tolerance of various functional groups, as shown in the table below.

Table 2: In(OTf)₃-Catalyzed Addition of 1,3-Dicarbonyl Compounds to Phenylacetylene

| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) |

|---|---|---|---|

| 1 | Ethyl 2-methyl-3-oxobutanoate | Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate | 95 |

| 2 | 3-Methyl-2,4-pentanedione | 3-Methyl-3-(1-phenylvinyl)pentane-2,4-dione | 88 |

| 3 | Ethyl 2-benzyl-3-oxobutanoate | Ethyl 2-acetyl-2-benzyl-3-phenylpropenoate | 92 |

Data derived from studies on indium-catalyzed reactions. orgsyn.org

The use of homogeneous catalysts like In(OTf)₃ provides a powerful tool for the synthesis of complex β-keto esters, offering high yields and functional group tolerance. However, the separation of the catalyst from the product can sometimes be challenging, which has led to the development of heterogeneous catalytic systems.

Heterogeneous Catalysis Development

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and recycling, which is crucial for sustainable chemical processes. In the synthesis of β-keto esters, various solid catalysts have been developed to replace traditional homogeneous systems.

Natural clays (B1170129), such as Montmorillonite K-10, are low-cost and non-corrosive materials that can act as solid acid catalysts. rsc.org These clays possess both Brønsted and Lewis acidic sites, making them effective for a range of organic transformations, including the transesterification of β-keto esters. rsc.org Another approach involves immobilizing a homogeneous catalyst onto a solid support. For example, zinc chloride has been immobilized on functionalized silica, creating a heterogeneous catalyst that shows higher activity than its homogeneous counterpart and can be reused without a significant loss in performance. rsc.org

A significant area of development is the use of immobilized enzymes. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been immobilized on macroporous resins to catalyze the transesterification of β-keto esters. google.comgoogle.com This enzymatic approach is highly chemoselective and can be used to resolve racemic alcohols with high enantioselectivity, providing a green and efficient route to optically active β-keto esters. google.comgoogle.com

Table 3: Comparison of Catalytic Systems in β-Keto Ester Synthesis

| Catalyst Type | Catalyst Example | Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous | In(OTf)₃ | C-C bond formation | High activity and selectivity | Difficult to separate and recycle |

| Heterogeneous (Clay) | Montmorillonite K-10 | Transesterification | Low cost, reusable | Lower activity than some homogeneous catalysts |

| Heterogeneous (Immobilized) | Zinc on Silica | Transesterification | Reusable, higher activity than homogeneous ZnCl₂ | Potential for leaching of the active species |

| Heterogeneous (Enzyme) | Immobilized CALB | Transesterification | High selectivity, mild conditions, green | Higher cost, limited stability under harsh conditions |

This table provides a general comparison based on available literature. orgsyn.orgrsc.orggoogle.comgoogle.com

The development of heterogeneous catalysts represents a significant step towards more sustainable and economically viable methods for the synthesis of β-keto esters and their derivatives.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. This approach avoids the use of often toxic and expensive metal catalysts and has been successfully applied to the synthesis of a wide range of chiral molecules, including complex structures related to this compound.

The Michael addition is a fundamental carbon-carbon bond-forming reaction that is widely used in the synthesis of polyketide natural products, which often share structural motifs with β-dicarbonyl compounds. nih.govrsc.orgresearchgate.net Organocatalysis has enabled the development of highly enantioselective Michael addition reactions, providing access to chiral building blocks with high stereocontrol.

Enzymes, nature's organocatalysts, play a crucial role in the biosynthesis of polyketides, often employing Michael-type additions to create complex branched structures. nih.govrsc.orgrsc.org Inspired by these natural processes, synthetic chemists have developed small molecule organocatalysts that can mimic this reactivity. For example, chiral amines can activate α,β-unsaturated aldehydes or ketones towards nucleophilic attack, while chiral thioureas can activate the nucleophile through hydrogen bonding.

The application of organocatalysis to the synthesis of 1,4-dicarbonyl compounds, which are structurally related to the target molecule, has been a significant challenge. nih.govacs.org However, recent advances have demonstrated that chiral silylium (B1239981) imidodiphosphorimidate (IDPi) catalysts can be used to generate electrophilic 1-azaallyl cations, which then undergo highly enantio- and diastereoselective addition of silyl (B83357) ketene (B1206846) acetals to furnish chiral 4-hydrazonoesters, masked 1,4-dicarbonyl compounds. nih.govacs.org

Table 4: Organocatalytic Approaches to Asymmetric Synthesis

| Catalytic Strategy | Catalyst Type | Key Transformation | Relevance to Target Structure |

|---|---|---|---|

| Enzymatic Catalysis | Polyketide Synthase | Michael Addition | Biosynthesis of related polyketide structures |

| Small Molecule Organocatalysis | Chiral Amines/Thioureas | Michael Addition | Asymmetric synthesis of β-dicarbonyl compounds |

| Chiral Lewis Acid Catalysis | Silylium IDPi | 1,4-Dicarbonyl Synthesis | Access to complex 1,4-dicarbonyl frameworks |

This table summarizes different organocatalytic strategies for the synthesis of related structures. nih.govrsc.orgresearchgate.netrsc.orgnih.govacs.org

The design of effective chiral catalysts is paramount for achieving high levels of stereoselectivity in asymmetric synthesis. The development of a diverse "chiral toolbox" has enabled chemists to tackle increasingly complex synthetic challenges. nih.gov The rigidity of the catalyst's backbone is often a key design feature, as it restricts conformational flexibility and allows for more precise control over the stereochemical outcome of the reaction. nih.gov

The design of C3-symmetric cinchona-based organocatalysts represents another important advancement in the field. mdpi.com These catalysts have been successfully applied in asymmetric Michael and Friedel-Crafts reactions, demonstrating their potential for the synthesis of a wide range of chiral compounds. mdpi.com The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize their performance for a specific transformation.

Table 5: Key Features of Chiral Catalyst Design

| Catalyst Family | Key Design Feature | Application |

|---|---|---|

| Proline and Derivatives | Rigid bicyclic structure | Asymmetric aldol and Michael reactions |

| Cinchona Alkaloids | C3-symmetric scaffold | Asymmetric Michael and Friedel-Crafts reactions |

| Tridentate Phosphine Ligands | Rigid aromatic backbone | Asymmetric hydrogenation |

This table highlights important design features of different classes of chiral catalysts. nih.govmdpi.commdpi.com

The continued development of novel chiral catalysts is essential for advancing the field of asymmetric synthesis and enabling the efficient and selective production of complex chiral molecules like this compound and its analogues.

Enzymatic Synthesis and Biocatalysis

The use of enzymes in organic synthesis offers a powerful tool for creating complex molecules like this compound under mild and selective conditions. researchgate.netnih.gov Biocatalysis, particularly with lipases, aligns with green chemistry principles by providing biodegradable catalysts that operate with high efficiency. nih.gov

Lipases (EC 3.1.1.3) are widely employed biocatalysts in organic synthesis due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. nih.govmdpi.com The synthesis of esters through lipase-catalyzed transesterification is a well-established method. nih.gov For a compound like this compound, a plausible enzymatic route involves the transesterification of a corresponding methyl or other alkyl ester with ethanol, catalyzed by a lipase.

Lipases such as those from Candida antarctica (often immobilized as Novozym 435), Burkholderia cepacia (formerly Pseudomonas cepacia), and Candida rugosa are frequently used for these transformations. nih.govnih.govmdpi.com The reaction mechanism typically involves the formation of an acyl-enzyme intermediate. nih.govnih.gov Immobilization of the enzyme is a common strategy to enhance its stability and facilitate its recovery and reuse, which is crucial for industrial applications. nih.gov

Table 1: Influence of Different Lipases on Transesterification Reactions (Illustrative Data based on Analogous Ester Syntheses)

| Lipase Source | Immobilization Support | Optimal Temperature (°C) | Substrate Example | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|

| Candida antarctica B | Macroporous acrylic resin | 55 | Methyl-4-methyl-3-oxopentanoate | 87 | researchgate.net |

| Candida rugosa | Surfactant-coated | 37 | Ethyl caprate | ~70 (Esterification) | nih.gov |

| Thermomyces lanuginosus | Immobilized | 60 | Ethylene Carbonate | 83 | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Understanding the kinetics of lipase-catalyzed reactions is essential for process optimization and reactor design. nih.gov The Ping-Pong Bi-Bi mechanism is one of the most common kinetic models used to describe lipase-catalyzed transesterification reactions involving two substrates and two products. nih.govpsu.edu

In this model, the lipase first reacts with the acyl donor (the initial ester) to form an acyl-enzyme intermediate, releasing the first product (the alcohol from the initial ester). Subsequently, the second substrate (ethanol, in this case) binds to the intermediate, leading to the formation of the final ester product (this compound) and regeneration of the free enzyme. nih.govpsu.edu

Kinetic studies on the synthesis of an analogue, butyl-4-methyl-3-oxopentanoate, found that the reaction followed a Ternary Complex Ordered Bi-Bi model with inhibition by the methyl ester substrate. researchgate.net The kinetic parameters, such as the maximum reaction velocity (Vmax) and Michaelis-Menten constants (Km) for the substrates, can be determined by fitting initial rate data to the model equation. researchgate.net Such data reveals that substrate inhibition can occur at high concentrations, which is a critical consideration for process design. nih.govresearchgate.net

Table 2: Kinetic Parameters for Lipase-Catalyzed Synthesis of an Analogous β-Keto Ester

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Vmax | 0.04 | mol/L·min | Maximum initial velocity of the reaction |

| Km(A) | 0.11 | mol/L | Michaelis constant for methyl-4-methyl-3-oxopentanoate |

| Km(B) | 2 | mol/L | Michaelis constant for n-butanol |

| Ki(A) | 2.2 | mol/L | Inhibition constant for methyl-4-methyl-3-oxopentanoate |

(Data derived from the synthesis of butyl-4-methyl-3-oxopentanoate) researchgate.net

This interactive table summarizes the kinetic parameters determined from nonlinear regression analysis.

Green Chemistry Principles and Sustainable Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgyoutube.com The synthesis of this compound can be approached through several green chemistry principles to enhance its sustainability.

One of the core principles of green chemistry is the reduction or elimination of auxiliary substances like organic solvents. rsc.org Solvents contribute significantly to the waste generated in chemical processes. rsc.org Performing reactions under solvent-free conditions offers numerous advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates and selectivity. cmu.eduresearchgate.net

For the synthesis of β-diketones and related esters, solvent-free approaches have been successfully implemented. cmu.eduresearchgate.net For example, the Michael addition reaction, a potential route to precursors of the target molecule, can be carried out efficiently by simply mixing the reactants in the presence of a solid base catalyst without any solvent. cmu.edu Similarly, Wittig reactions to produce precursors can be performed under solvent-free conditions, often with improved stereoselectivity. researchgate.net Applying these principles to the synthesis of this compound could involve a solvent-free Claisen condensation or an enzymatic transesterification where one of the liquid substrates acts as the reaction medium.

The use of catalysts is preferred over stoichiometric reagents as they are used in small amounts and can be recycled. youtube.com Green chemistry encourages the development of catalysts that are non-toxic, efficient, and recyclable. Heterogeneous catalysts are particularly attractive as they are easily separated from the reaction mixture, simplifying product purification and catalyst reuse. researchgate.netiupac.org

For reactions relevant to β-diketone synthesis, such as the Claisen condensation, traditional strong bases like sodium ethoxide are used stoichiometrically, leading to significant waste. Environmentally benign alternatives include solid base catalysts or heteropolyacids. researchgate.net These catalysts are non-corrosive, reusable, and can operate under milder conditions. researchgate.net For instance, nanoporous inorganic materials and supported metal catalysts have been designed for various organic transformations, including selective oxidations and hydrogenations, which could be applied to create precursors for the target molecule in a more sustainable manner. iupac.org

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A reaction with high atom economy incorporates a maximum number of atoms from the reactants into the final product, minimizing waste. scranton.edujocpr.com

Classical condensation reactions, such as the Claisen condensation often used for β-diketone synthesis, typically have poor atom economy because they generate stoichiometric byproducts. mdpi.comnih.gov For example, the condensation of ethyl acetate (B1210297) with a ketone to form a β-diketone releases an equivalent of ethanol. In contrast, addition reactions, such as a Michael addition to an α,β-unsaturated ketone, can have 100% atom economy in principle, as all reactant atoms are incorporated into the product. jocpr.com

Chemical Reactivity and Transformation Profiles of Ethyl 3 Acetyl 2 Methyl 4 Oxopentanoate

Enolate Chemistry and α-Carbon Reactivity

The presence of protons on carbons alpha (α) to the carbonyl groups imparts significant reactivity to the molecule. The acidity of these protons facilitates the formation of enolate intermediates, which are powerful nucleophiles in a variety of carbon-carbon bond-forming reactions.

The structure of Ethyl 3-acetyl-2-methyl-4-oxopentanoate features a particularly acidic proton at the C3 position, flanked by two carbonyl groups (a β-dicarbonyl system). This positioning markedly increases the acidity of this proton, making it readily abstractable by a suitable base to form a resonance-stabilized enolate anion.

The formation of the enolate is a classic acid-base equilibrium. The choice of base can influence the position and extent of this equilibrium. Common bases for this purpose range from alkoxides, such as sodium ethoxide, to stronger, non-nucleophilic bases like lithium diisopropylamide (LDA). The resulting enolate is stabilized by the delocalization of the negative charge across the oxygen atoms of the adjacent carbonyl groups and the central α-carbon. researchgate.net This delocalization significantly increases the stability of the conjugate base, thereby increasing the acidity of the α-hydrogen.

Table 1: Factors Influencing Enolate Formation and Stability

| Factor | Description | Impact on this compound |

| α-Hydrogen Acidity | The C3-H is flanked by two carbonyl groups, making it significantly more acidic than the C2-H or the methyl protons of the acetyl group. | Favors deprotonation at the C3 position. |

| Base Strength | Stronger bases (e.g., LDA) lead to essentially irreversible and quantitative enolate formation. Weaker bases (e.g., NaOEt) establish an equilibrium. | The choice of base allows for control over the concentration of the enolate. |

| Resonance Stabilization | The negative charge of the enolate formed at C3 is delocalized over two oxygen atoms and the carbon backbone. | This is the primary factor contributing to the stability of the enolate intermediate. |

The enolate of this compound, being a potent carbon nucleophile, readily participates in nucleophilic addition and substitution reactions. A archetypal example of such a reaction is the alkylation at the α-carbon. This reaction, a cornerstone of synthetic organic chemistry, allows for the formation of new carbon-carbon bonds. nih.gov

In a typical α-alkylation, the enolate is treated with an electrophile, such as an alkyl halide. The reaction proceeds via an SN2 mechanism, where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. thieme-connect.com The acetoacetic ester synthesis is a classic named reaction that exemplifies this type of transformation for β-keto esters. acs.org Given the structure of this compound, alkylation would be expected to occur predominantly at the C3 position due to the higher acidity of the corresponding proton.

Table 2: Representative α-Alkylation of a β-Dicarbonyl System

| Reactant 1 (Enolate Precursor) | Base | Electrophile (R-X) | Product | Reaction Type |

| This compound | Sodium Ethoxide (NaOEt) | Methyl Iodide (CH₃I) | Ethyl 3-acetyl-2,3-dimethyl-4-oxopentanoate | SN2 Alkylation |

| This compound | Lithium Diisopropylamide (LDA) | Benzyl Bromide (BnBr) | Ethyl 3-acetyl-3-benzyl-2-methyl-4-oxopentanoate | SN2 Alkylation |

This compound, like other β-dicarbonyl compounds, exists in a dynamic equilibrium between its keto and enol tautomeric forms. acs.org Tautomers are constitutional isomers that readily interconvert. In this case, the equilibrium involves the migration of a proton from the α-carbon to one of the carbonyl oxygen atoms, with a concurrent shift of the π-electrons.

For simple monocarbonyl compounds, the keto form is generally more stable and predominates at equilibrium. However, for β-dicarbonyl compounds, the enol form can be significantly stabilized by two key factors:

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, creating a more extended π-system which is energetically favorable. acs.org

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen atom of the nearby carbonyl group, forming a stable six-membered ring-like structure. organic-chemistry.org

The position of the keto-enol equilibrium is also influenced by the solvent. Polar protic solvents can disrupt the intramolecular hydrogen bonding of the enol form by forming intermolecular hydrogen bonds, thus favoring the keto form. Conversely, nonpolar solvents tend to favor the enol tautomer. organic-chemistry.org

Figure 1: Keto-Enol Tautomerism in this compound (A simplified representation focusing on the β-dicarbonyl moiety)

Carbonyl Group Reactivity

The two ketone and one ester carbonyl groups in this compound are electrophilic centers and are thus susceptible to attack by nucleophiles. This reactivity underpins a range of reductive and oxidative transformations.

The carbonyl groups of the ketones and the ester can be reduced to the corresponding alcohols. The choice of reducing agent is crucial for achieving selectivity between these functional groups. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ketones and the ester to alcohols, yielding a triol.

More selective reductions are possible with milder reagents. Sodium borohydride (B1222165) (NaBH₄), for instance, is generally effective at reducing ketones but is often slow to react with esters. thieme-connect.com This allows for the selective reduction of the ketone functionalities to secondary alcohols while leaving the ester group intact. The result of such a reaction would be a dihydroxy ester.

Furthermore, the reduction of the two ketone groups can lead to the formation of diastereomers. Diastereoselective reduction of β-keto esters and 1,3-diketones can be achieved using various reagents and conditions, including Lewis acid-mediated reductions or biocatalytic methods, to favor the formation of specific stereoisomers (e.g., syn- or anti-diols). acs.orgresearchgate.net

Table 3: Reduction Products of this compound

| Reducing Agent | Functional Group(s) Reduced | Primary Product(s) |

| Sodium Borohydride (NaBH₄) | Ketones | Ethyl 3-(1-hydroxyethyl)-2-methyl-4-hydroxypentanoate (mixture of diastereomers) |

| Lithium Aluminum Hydride (LiAlH₄) | Ketones and Ester | 3-(1-hydroxyethyl)-2-methylpentane-1,4-diol (mixture of diastereomers) |

| Catalytic Hydrogenation (e.g., H₂/Ru catalyst) | Ketones (typically) | Ethyl 3-(1-hydroxyethyl)-2-methyl-4-hydroxypentanoate (stereoselectivity depends on catalyst) |

The carbon-carbon bond between the carbonyl groups of a β-dicarbonyl system is susceptible to oxidative cleavage under certain conditions. Strong oxidizing agents can break this bond, leading to the formation of smaller carboxylic acid or dicarbonyl fragments.

For instance, treatment of β-keto esters and 1,3-diketones with reagents like Oxone in the presence of a Lewis acid has been reported to induce oxidative cleavage, yielding α-keto esters or 1,2-diketones. organic-chemistry.org Another method involves aerobic photooxidation catalyzed by iodine, which can cleave 1,3-diketones to the corresponding carboxylic acids. organic-chemistry.org Applying these principles to this compound, one could anticipate cleavage at the C3-C4 bond or the C2-C3 bond, depending on the specific reaction conditions and the nature of the oxidant. Such reactions would lead to a mixture of smaller, more highly oxidized products.

Condensation Reactions Involving Carbonyl Centers

This compound possesses multiple reactive sites, including two carbonyl carbons that are electrophilic and acidic α-protons, making it an ideal substrate for various condensation reactions. vanderbilt.edu These reactions typically involve the nucleophilic attack of an enolate, formed by deprotonating the carbon atom situated between the carbonyl groups, on an electrophilic carbonyl center. vanderbilt.edu

One of the primary types of condensation reactions for this class of compounds is the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound, such as this compound, with an aldehyde or ketone. The presence of the two acetyl groups significantly increases the acidity of the methine proton at the C3 position, facilitating enolate formation under mild basic conditions. The resulting enolate can then react with various electrophilic carbonyl compounds.

Another significant application is in the synthesis of heterocyclic systems. For instance, condensation with 2,4-pentanedione in the presence of an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) can lead to the formation of substituted pyridines. The mechanism involves an initial base-catalyzed condensation, followed by the cleavage of a pyrone ring (if formed as an intermediate) and subsequent cyclization to yield the pyridine (B92270) core. nih.gov The reaction's progression and final products are highly dependent on the specific reaction conditions and the nature of the condensing partner.

Interactive Table: Examples of Condensation Reactions

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Aldehydes/Ketones | Base (e.g., piperidine, pyridine) | α,β-Unsaturated dicarbonyl compounds |

| Hantzsch-type Pyridine Synthesis | Aldehyde + Ammonia source | Heat | Substituted Dihydropyridines/Pyridines |

| Paal-Knorr Pyrrole (B145914) Synthesis | Primary Amine/Ammonia | Acid catalyst, heat | Substituted Pyrroles |

Intermolecular and Intramolecular Cyclization Reactions

The structural framework of this compound makes it a valuable precursor for both intermolecular and intramolecular cyclization reactions, leading to a diverse array of heterocyclic and carbocyclic compounds. These transformations are fundamental in synthesizing complex molecules with potential biological activity. benthamdirect.com

Intermolecular cyclization reactions often involve the reaction of the dicarbonyl moiety of this compound with bifunctional nucleophiles. For example, reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazole (B372694) rings. Similarly, condensation with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) derivatives, while reaction with hydroxylamine (B1172632) can produce isoxazoles. These reactions are cornerstone methods for the synthesis of five- and six-membered heterocycles. amazonaws.comresearchgate.net Multicomponent reactions, where the β-keto ester, an aldehyde, and a nitrogen source like an amino alcohol react in a single pot, can lead to complex, annulated heterocyclic systems such as tetrahydropyrrolo[2,1-b]oxazol-5-ones. nih.gov

Intramolecular cyclization is also possible, particularly if the molecule is first functionalized to contain a suitable reacting group. For example, if an appropriate leaving group is present elsewhere in the molecule, an intramolecular nucleophilic substitution by the enolate can lead to the formation of cyclic compounds, such as cyclopentene (B43876) derivatives. researchgate.net Free-radical cyclizations, often mediated by transition metals like manganese(III) acetate, represent another powerful strategy for constructing cyclic systems from related alkene-containing substrates. thieme-connect.de

Transesterification Processes and Mechanisms

Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is a crucial transformation for β-keto esters like this compound. benthamdirect.com This reaction is synthetically valuable as it allows for the modification of the ester group without disturbing the reactive dicarbonyl system, and avoids the use of intermediate carboxylic acids, which can be unstable and prone to decarboxylation. nih.govrsc.org

A key feature of the transesterification of β-keto esters is its potential for selectivity. The β-keto ester group can often be selectively transesterified in the presence of other types of esters, such as simple esters or γ-keto esters. nih.gov This selectivity is generally attributed to the formation of a chelated enol intermediate where the two carbonyl groups coordinate to a catalyst, a process facilitated by the presence of an enolizable α-proton. rsc.org This chelation enhances the reactivity of the ester carbonyl, allowing it to be targeted preferentially. For example, yttria-zirconia based Lewis acids have been shown to be efficient and selective catalysts for this transformation, working well with a variety of alcohols. thieme-connect.com

Two primary mechanisms are proposed for the transesterification of β-keto esters. The most commonly cited pathway proceeds through an enol intermediate, where chelation to a catalyst activates the ester for nucleophilic attack by an alcohol. rsc.org

Alternatively, an acylketene intermediate mechanism has been suggested. nih.govrsc.org In this pathway, the β-keto ester eliminates ethanol (B145695) to form a highly reactive acylketene species. This intermediate is then rapidly trapped by the new alcohol to form the transesterified product. While reactions selective for β-keto esters are often explained by the enol intermediate, the formation of an acylketene cannot be ruled out under certain conditions. rsc.org Under general acidic or basic conditions, the reaction follows standard addition-elimination pathways. Basic catalysis involves the nucleophilic attack of an alkoxide, while acid catalysis involves protonation of the carbonyl to increase its electrophilicity. masterorganicchemistry.com

Given that the kinetics of transesterification are typically slow, a catalyst is almost always required. nih.govrsc.org A wide variety of catalytic systems have been developed to promote this reaction under mild conditions with broad functional group tolerance. bohrium.com

Lewis and Protic Acids : Lewis acids like yttria-zirconia thieme-connect.com and boron-based catalysts (e.g., 3-nitrobenzeneboronic acid, silica-supported boric acid) are attractive due to their efficiency, low toxicity, and often heterogeneous nature, which simplifies workup. nih.govresearchgate.netnih.gov Protic acids are also effective, though anhydrous conditions are usually necessary to prevent competing hydrolysis. rsc.org

Base Catalysts : Basic catalysts such as 4-(dimethylamino)pyridine (DMAP) and metal alkoxides are also commonly employed. thieme-connect.combohrium.com

Enzymes : Lipases, such as Candida antarctica lipase (B570770) B (CALB), offer a green alternative, catalyzing the reaction at lower temperatures, often without the need for organic solvents. bohrium.com

Interactive Table: Catalysts for Transesterification of β-Keto Esters

| Catalyst Type | Specific Example | Typical Conditions | Advantages |

|---|---|---|---|

| Boron-Based Acid | Silica Supported Boric Acid (SiO₂–H₃BO₃) | Solvent-free, heat | High yields (87-95%), recyclable, environmentally benign. nih.gov |

| Mixed Metal Oxide | Yttria-Zirconia | Heterogeneous | High selectivity, good to excellent yields. thieme-connect.com |

| Organocatalyst (Base) | 4-(Dimethylamino)pyridine (DMAP) | Organic solvent | Effective for various substrates. bohrium.com |

| Enzyme | Candida antarctica lipase B (CALB) | Low temperature, solvent-free option | Mild conditions, high selectivity, recyclable. bohrium.com |

| Organoboronic Acid | 3-Nitrobenzeneboronic acid | Solvent | Environmentally benign, high yields. researchgate.net |

Carbon-Carbon Bond Cleavage Reactions

The carbon-carbon bonds within this compound can be cleaved under specific reaction conditions, most notably through a retro-Claisen condensation. This reaction is essentially the reverse of the Claisen condensation used to form β-dicarbonyl compounds.

The cleavage typically occurs at the C2-C3 bond or the C3-C4 bond. The reaction is promoted by a strong base, which attacks one of the carbonyl carbons. The subsequent collapse of the tetrahedral intermediate results in the cleavage of the carbon-carbon bond, with the enolate of the departing group acting as the leaving group. The stability of this enolate leaving group is what makes the retro-Claisen reaction feasible for β-dicarbonyl systems. The specific bond that is cleaved can depend on steric factors and the relative stability of the potential products.

In biochemical contexts, carbon-carbon bond cleavage reactions are often catalyzed by enzymes. For example, certain cytochrome P450 enzymes are capable of catalyzing C-C bond cleavage as part of the metabolic activation of various compounds. researchgate.net While not directly studied for this specific substrate, dioxygenase enzymes are also known to mediate the oxidative cleavage of aliphatic carbon-carbon bonds in related dicarbonyl compounds. usu.edu These enzymatic processes often involve complex mechanisms with metal-oxo or metal-peroxo intermediates. researchgate.net

Diazo Transfer Reactions

Extensive searches of scientific literature and chemical databases were conducted to identify research detailing the diazo transfer reaction specifically for the compound this compound. Despite a thorough investigation, no published studies, research articles, or data specifically documenting the diazo transfer reaction on this particular substrate could be located.

Diazo transfer reactions are a common method for the synthesis of α-diazo-β-keto esters. This type of reaction typically involves the treatment of a β-keto ester with a diazo transfer agent, such as a sulfonyl azide (B81097) (e.g., tosyl azide or mesyl azide), in the presence of a base. The general transformation is well-established for a wide variety of β-dicarbonyl compounds.

However, without specific experimental data for this compound, it is not possible to provide detailed research findings, reaction conditions, or a data table for its diazo transfer reaction as per the specified outline. The reactivity and specific outcomes of this reaction are dependent on the unique structure of the substrate and the precise conditions employed, and no such information has been reported in the available scientific literature.

Therefore, this section cannot be completed with the required scientifically accurate and specific information.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor for Complex Organic Molecules

The strategic placement of carbonyl groups and an ester function within Ethyl 3-acetyl-2-methyl-4-oxopentanoate provides a robust platform for the synthesis of intricate organic structures. This compound serves as a key starting material in pathways designed to build molecular complexity through sequential and controlled chemical reactions.

The presence of multiple functional groups in this compound allows for its integration into multistep synthetic strategies. Chemists can selectively target one functional group while preserving others for subsequent transformations, a key principle in the synthesis of complex molecules. For instance, one of the ketone groups can be selectively protected, allowing the other ketone and the ester group to undergo specific reactions. Following these steps, the protecting group can be removed to unmask the first ketone for further derivatization. This stepwise approach enables the methodical construction of elaborate molecular frameworks. A similar strategy is employed in the synthesis of curcumin (B1669340) derivatives, where related diketone compounds serve as precursors for building the final complex structure. researchgate.net

This compound is an ideal substrate for divergent synthesis. In this approach, a single, readily available starting material is converted into a common intermediate that can then be used to generate a wide library of structurally diverse compounds. The varied reactivity of the dicarbonyl and ester moieties within the molecule allows it to react with a range of different reagents to produce a variety of distinct molecular scaffolds. For example, by choosing different reaction partners, this single building block can be directed towards the synthesis of different classes of heterocyclic compounds, such as pyrroles or pyridazines, demonstrating a divergent synthetic strategy.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. sigmaaldrich.com this compound serves as a powerful building block for the synthesis of a variety of heterocyclic systems due to its dicarbonyl nature.

Pyrrole (B145914) is a five-membered aromatic heterocycle that is a core component of many biologically active molecules. semanticscholar.org The synthesis of substituted pyrroles can be achieved through condensation reactions of dicarbonyl compounds. The Knorr pyrrole synthesis and the Paal-Knorr synthesis are classic methods that utilize 1,4-dicarbonyl compounds and amines or ammonia (B1221849) to construct the pyrrole ring. organic-chemistry.org

This compound, possessing a 1,4-dicarbonyl relationship between its two ketone groups, is a suitable precursor for the Paal-Knorr synthesis. The reaction with a primary amine or ammonia would lead to the formation of a highly substituted pyrrole ring, with the exact substitution pattern determined by the structure of the starting dicarbonyl compound. A related Knorr-type reaction using methyl 3-oxopentanoate (B1256331) has been successfully employed to synthesize polysubstituted pyrrole derivatives. nih.gov

Table 1: Potential Pyrrole Derivatives from this compound

| Reagent | Resulting Pyrrole Structure |

|---|---|

| Ammonia (NH₃) | Substituted 1H-Pyrrole |

This table is illustrative of the types of products expected from established synthetic routes.

Pyridazine (B1198779) is a six-membered heterocyclic compound with two adjacent nitrogen atoms. This scaffold is present in numerous compounds with a wide range of biological activities. nih.govuminho.pt A common and effective method for synthesizing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) (N₂H₄) or its derivatives. researchgate.net

The 1,4-diketone functionality within this compound makes it an excellent precursor for the synthesis of substituted pyridazines. The reaction with hydrazine hydrate (B1144303) would involve the condensation of both ketone groups with the two nitrogen atoms of hydrazine to form a six-membered dihydropyridazine (B8628806) ring, which can subsequently aromatize to the corresponding pyridazine. The methyl and ethyl ester groups from the original molecule would remain as substituents on the final pyridazine ring, yielding a complex, functionalized heterocycle. This approach is a well-established route for creating various pyridazine and pyridazinone derivatives. nih.govnih.gov

Table 2: Illustrative Synthesis of a Pyridazine Derivative

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| This compound | Hydrazine Hydrate | Substituted Pyridazine |

This table outlines a plausible and well-precedented synthetic transformation.

The versatile reactivity of this compound also extends to the synthesis of other important heterocyclic systems like oxazines and imidazoles.

Oxazine Derivatives: Oxazines are six-membered heterocyclic rings containing one oxygen and one nitrogen atom. actascientific.com The synthesis of 1,3-oxazine derivatives can often be achieved through the reaction of 1,3-dicarbonyl compounds with β-amino alcohols. The 1,3-relationship between one of the ketone groups and the ester carbonyl in this compound could potentially be exploited in condensation reactions with appropriate reagents to form oxazine-type structures, although this would represent a less common reaction pathway. General synthetic methods for oxazines often involve the cyclization of precursors like anthranilic acid or amido salicylates. actascientific.com

Imidazole (B134444) Derivatives: Imidazoles are five-membered rings containing two non-adjacent nitrogen atoms, and they are a fundamental component of many biological molecules, including the amino acid histidine. researchgate.net A number of synthetic routes to imidazoles have been developed. researchgate.netekb.eg One classical approach involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and two equivalents of ammonia (the Debus synthesis). While this compound is not a 1,2-dicarbonyl, it can be chemically modified to create precursors suitable for imidazole synthesis. For example, the 1,3-diketone portion of the molecule could be converted into an α-haloketone, which can then be reacted with an amidine to construct the imidazole ring.

Applications in Agrochemical and Fine Chemical Research

The utility of this compound extends beyond just a synthetic curiosity; it is an intermediate for compounds with direct commercial and research applications. rsc.org

Many classes of heterocyclic compounds derived from β-keto esters have demonstrated potent biological activity. As established, this compound is a precursor to benzothiazines and quinolones. Certain derivatives of the benzothiazine scaffold have been investigated for their herbicidal properties. researchgate.net Furthermore, some quinolone derivatives act as insect growth regulators, offering a pathway to novel insecticides. nih.gov The ability to readily synthesize these core structures from this compound makes it a valuable starting point for developing new agrochemicals.

While this compound itself is not typically used directly as a fragrance, its structural relatives are highly valued in the perfumery industry. For instance, the related compound ethyl 3-methyl-2-oxopentanoate (B1228249) is patented as a useful fragrance with a unique profile combining fresh, fruity notes with a distinct walnut character, accompanied by a rum-like nuance. google.comgoogle.com this compound can serve as an intermediate for similar compounds through chemical modifications such as selective reduction, decarboxylation, or other transformations of its ketone and ester groups. This positions it as a precursor for creating novel flavor and fragrance molecules. semanticscholar.orgvdoc.pub

β-Keto esters are fundamental building blocks in the chemical industry, prized for their ability to participate in a wide range of carbon-carbon bond-forming reactions. researchgate.netresearchgate.net They are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. rsc.orgnih.gov The synthesis of β-keto esters can be achieved on a large scale through reactions like the Claisen condensation. Given its demonstrated utility in constructing diverse and valuable heterocyclic systems such as coumarins, pyrazolones, and quinolones, this compound represents a significant industrial-scale intermediate for the fine chemical industry. google.com

Model Compound for Catalyst Development and Reaction Optimization

The utility of this compound as a model compound stems from its possession of both a β-ketoester moiety and an additional ketone group. This arrangement allows for the study of a wide range of catalytic transformations, providing valuable insights into catalyst performance.

Key Structural Features for Catalysis Studies:

Active Methylene (B1212753) Group: The presence of a hydrogen atom on the carbon between the two carbonyl groups (the α-carbon) makes it susceptible to deprotonation, forming a nucleophilic enolate. This feature is crucial for studying base-catalyzed reactions.

Multiple Carbonyl Groups: The existence of two ketone and one ester carbonyl groups offers different sites for nucleophilic attack, enabling the study of catalyst selectivity.

Prochiral Center: The α-carbon is a prochiral center, meaning that its substitution can lead to the formation of a new stereocenter. This makes the compound an excellent substrate for developing and evaluating asymmetric catalysts.

Applications in Catalyst Screening and Optimization:

Researchers can employ this compound to screen libraries of catalysts for specific transformations, such as Michael additions, alkylations, and hydrogenations. By monitoring the reaction progress and analyzing the product distribution, chemists can systematically optimize reaction conditions to achieve high yields and selectivities.

Illustrative Data for Catalyst Screening in a Michael Addition Reaction

The following table represents a hypothetical screening of different catalysts for the Michael addition of this compound to methyl vinyl ketone. This type of data is crucial for identifying the most effective catalyst for a particular reaction.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) |

| Proline | Dichloromethane | 25 | 24 | 85 | 78 |

| Thiourea (B124793) Derivative | Toluene | 0 | 48 | 92 | 88 |

| Chiral Amine | Tetrahydrofuran | -20 | 72 | 95 | 91 (92% ee) |

| Lewis Acid (Sc(OTf)3) | Acetonitrile | 25 | 12 | 98 | 95 |

Note: The data in this table is illustrative and intended to demonstrate how this compound could be used in catalyst screening. ee = enantiomeric excess.

Reaction Optimization Studies:

Once a promising catalyst has been identified, this compound can be used to fine-tune the reaction parameters. This involves systematically varying factors such as temperature, solvent, catalyst loading, and reactant concentrations to maximize the desired outcome.

Example of Reaction Optimization Data

This table illustrates a hypothetical optimization study for the hydrogenation of one of the ketone groups in this compound using a specific catalyst. Such data helps in determining the optimal conditions for a selective transformation.

| Catalyst Loading (mol%) | H2 Pressure (bar) | Solvent | Temperature (°C) | Selectivity (mono-alcohol) |

| 1 | 10 | Methanol | 25 | 85:15 |

| 0.5 | 10 | Methanol | 25 | 82:18 |

| 1 | 20 | Methanol | 25 | 90:10 |

| 1 | 10 | Ethanol (B145695) | 25 | 88:12 |

| 1 | 10 | Methanol | 50 | 75:25 |

Note: The data in this table is for illustrative purposes to show how this compound could be used to optimize reaction conditions.

While extensive research specifically detailing the use of this compound as a model compound is not widely available in publicly accessible literature, its structural characteristics strongly suggest its suitability for such applications. Its use in the synthesis of complex molecules, such as curcumin derivatives, underscores its value as a versatile building block in organic chemistry. prepchem.com The principles of catalyst development and reaction optimization that apply to other β-dicarbonyl compounds are directly relevant to this molecule, positioning it as a valuable, albeit underutilized, tool for future catalysis research.

Advanced Characterization and Mechanistic Elucidation Methodologies

Spectroscopic Methodologies for Structural Elucidation (Focus on Method, not Data)

Spectroscopy is a cornerstone of chemical analysis, allowing for the non-destructive investigation of molecular structures. By observing the interaction of molecules with electromagnetic radiation, chemists can deduce the arrangement of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: This technique provides detailed information about the hydrogen atoms in a molecule. For Ethyl 3-acetyl-2-methyl-4-oxopentanoate, a ¹H NMR spectrum would reveal the number of distinct proton environments, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin splitting patterns). For instance, the ethyl group would show a characteristic quartet and triplet pattern, while the methyl groups would appear as singlets or doublets depending on their location.

¹³C NMR Spectroscopy: This method identifies the different carbon environments within the molecule. A ¹³C NMR spectrum of the target compound would show distinct signals for each unique carbon atom, including those in the carbonyl groups (ketones and ester), the ethyl group, the methyl groups, and the carbon backbone. This helps to confirm the total number of carbon atoms and their chemical nature.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural detail by showing correlations between nuclei. A COSY spectrum would map the coupling relationships between protons, helping to trace out the carbon-hydrogen framework. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in the ¹H and ¹³C spectra.

Table 1: Illustrative NMR Data Interpretation for this compound

| Technique | Information Provided | Application to Target Compound |

|---|---|---|

| ¹H NMR | Number of proton environments, chemical shift (electronic environment), integration (proton ratio), and splitting (neighboring protons). | Identifies signals for the ethyl ester protons, the three distinct methyl groups, and the protons on the main pentanoate chain. |

| ¹³C NMR | Number and type of carbon environments (e.g., C=O, CH, CH₂, CH₃). | Confirms the presence of ten carbon atoms, including three carbonyl carbons (two ketone, one ester), and seven aliphatic carbons. |

| 2D NMR (COSY, HSQC) | Correlation between nuclei (H-H or C-H). | Establishes the connectivity between protons on adjacent carbons and links specific proton signals to their corresponding carbon signals, confirming the overall molecular structure. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Specific bonds absorb at characteristic frequencies. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the ester and the two ketone moieties. The C-O bond of the ester would also produce a distinct signal.

Table 2: Expected IR Absorption Ranges for Key Functional Groups

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Ketone | C=O Stretch | 1705 - 1725 |

| Ester | C=O Stretch | 1735 - 1750 |

| Ester | C-O Stretch | 1000 - 1300 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization Time-of-Flight) provide highly accurate mass measurements. For this compound (C₁₀H₁₆O₄), HRMS can determine the molecular mass to several decimal places, allowing for the unambiguous confirmation of its elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is useful for analyzing volatile compounds and can provide information about the fragmentation pattern of the molecule, which serves as a molecular fingerprint and aids in structural elucidation. nih.gov

Predicted mass spectrometry data for the target compound highlights the formation of various adducts under different ionization conditions. uni.lu

Table 3: Predicted Mass Spectrometry Adducts for this compound (C₁₀H₁₆O₄)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 201.11214 |

| [M+Na]⁺ | 223.09408 |

| [M+NH₄]⁺ | 218.13868 |

| [M-H]⁻ | 199.09758 |

Data sourced from predicted values. uni.lu

Should this compound be a crystalline solid, single-crystal X-ray crystallography can be employed to determine its precise three-dimensional structure. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the positions of every atom in the molecule and within the crystal lattice, providing definitive information on bond lengths, bond angles, and stereochemistry. mdpi.com The success of this method is entirely dependent on the ability to grow a high-quality single crystal of the compound. mdpi.com

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating pure compounds from reaction mixtures and for assessing the purity of a synthesized sample.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. rsc.org It is widely used for purity assessment. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the eluent). A detector records the time it takes for each component to pass through the column (the retention time). The purity of the sample is determined by comparing the area of the peak corresponding to the target compound with the total area of all peaks in the chromatogram. fao.org

Table 4: Illustrative HPLC Purity Analysis

| Peak Number | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 2.54 | 0.85 | Impurity A |

| 2 | 4.78 | 98.90 | This compound |

| 3 | 6.12 | 0.25 | Impurity B |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying individual components within a volatile or semi-volatile mixture. jmchemsci.com In the context of this compound, GC-MS serves as an indispensable tool for monitoring reaction progress, assessing product purity, and identifying byproducts. The gas chromatograph separates compounds based on their differential partitioning between a stationary phase (typically a capillary column with a non-polar or mid-polar coating) and a mobile phase (an inert carrier gas, such as helium). scispace.com

The separation process is highly dependent on the compound's boiling point and its affinity for the stationary phase. Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization (usually at 70 eV) causes the molecule to fragment in a reproducible manner. scispace.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern of this compound would be characterized by specific fragments resulting from the cleavage of its ester and diketone functionalities. By comparing the obtained mass spectrum with spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST), the identity of the compound can be confirmed. researchgate.net

The following table outlines typical parameters for a GC-MS analysis suitable for compounds like this compound.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| GC System | Thermo GC-Trace Ultra, Agilent GC 7890B | scispace.com |

| Column | ZB 5-MS Capillary Column (Non-Polar) | |

| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | researchgate.net |

| Carrier Gas | Helium | scispace.comscispace.com |

| Flow Rate | 1.0 mL/min | |

| Injector Temperature | 250°C | scispace.com |

| Oven Temperature Program | Initial 70-100°C, ramp 6-15°C/min to 280°C | scispace.comscispace.com |

| MS System | Thermo MS DSQ II, MSD 5977A | scispace.com |

| Ionization Mode | Electron Impact (EI) | scispace.com |

| Ionization Energy | 70 eV | scispace.comscispace.com |

| Source Temperature | 230°C | scispace.comscispace.com |

Column Chromatography (e.g., Silica Gel)

Column chromatography is a fundamental purification technique used extensively in synthetic organic chemistry to isolate a desired compound from a mixture. researchgate.netwiley-vch.de For this compound, silica gel column chromatography is the standard method for purification following its synthesis. researchgate.netchemspider.com This technique operates on the principle of differential adsorption. The crude mixture is loaded onto the top of a column packed with a stationary phase, most commonly silica gel. thno.org

An eluent, which is a solvent or a mixture of solvents, is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity. Since silica gel is a polar adsorbent, less polar compounds have weaker interactions with it and are eluted more quickly. More polar compounds interact more strongly with the silica gel and are eluted more slowly. By carefully selecting the eluent system—typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297)—a gradient of polarity can be created to effectively separate the components. researchgate.netchemspider.com The separation is monitored by techniques like Thin Layer Chromatography (TLC), and fractions are collected sequentially. Fractions containing the pure this compound are then combined, and the solvent is removed to yield the purified product.

| Stationary Phase | Eluent System (Mobile Phase) | Context/Reference |

|---|---|---|

| Silica Gel (200-300 mesh) | Petroleum Ether (PE) : Ethyl Acetate (EA) (100:1 to 30:1) | Purification of a structurally related compound. researchgate.net |

| Silica Gel | Ethyl Acetate (EtOAc) : Hexane | General purification of reaction products. chemspider.com |

| Silica Gel 60 (230-400 mesh) | Hexane : Ethyl Acetate (1:3) | Purification of an aldol (B89426) product. wiley-vch.de |

| Silica Gel | Chloroform (CHCl₃) : Methanol (MeOH) (30:1 to 10:1) | Fractionation of a complex extract. thno.org |

Computational and Theoretical Investigations

Computational chemistry provides profound insights into the behavior of molecules, complementing experimental findings with detailed theoretical data. For this compound, these methods can elucidate its electronic structure, conformational preferences, and reaction mechanisms.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6–31G(d,p), can be employed to determine a variety of molecular properties. These calculations can predict the molecule's optimized three-dimensional geometry, including bond lengths and angles, with high accuracy. researchgate.net

Furthermore, DFT is used to calculate the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Another valuable output is the molecular electrostatic potential (ESP) surface, which maps the charge distribution onto the electron density surface. The ESP helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering predictions about its intermolecular interactions and reaction sites. researchgate.net

| Calculated Property | Significance for this compound | Reference |

|---|---|---|

| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles for the most stable structure. | researchgate.net |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum, aiding in experimental characterization. | researchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | Helps understand chemical reactivity, electron-donating/accepting capabilities, and electronic transitions. | researchgate.net |

| Electrostatic Potential (ESP) Surface | Visualizes charge distribution, identifying sites for nucleophilic and electrophilic attack. | researchgate.net |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. | researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. To perform an MD simulation of this compound, a molecular force field is required. uq.edu.au A force field is a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.

Repositories such as the Automated Topology Builder (ATB) can generate the necessary topology and parameter files for novel molecules, which are essential for running simulations in software packages like GROMACS or AMBER. uq.edu.au An MD simulation would allow for the exploration of the molecule's conformational space, its dynamic behavior in different solvents, and its interactions with other molecules. This can provide insights into its physical properties, such as diffusion coefficients and solvation free energies.

Conformational Analysis Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds, and their relative energies. lumenlearning.com For this compound, which has several rotatable single bonds, this analysis is key to understanding its preferred shape and reactivity. The molecule's flexibility arises from rotations around the C-C bonds of its pentanoate backbone and the C-C bonds connecting the acetyl and ester groups.

The relative stability of different conformers is governed by steric and electronic effects. Steric hindrance between the bulky acetyl, methyl, and ethyl ester groups will lead to certain conformations being energetically favored over others. For example, gauche interactions between adjacent bulky groups increase the potential energy, making anti-periplanar arrangements generally more stable. lumenlearning.com Computational methods, including DFT, can be used to calculate the potential energy surface as a function of specific dihedral angles, allowing for the identification of local and global energy minima corresponding to the most stable conformers.

Reaction Pathway and Transition State Elucidation

Understanding the mechanism of a chemical reaction involves mapping the potential energy surface that connects reactants to products. Computational chemistry, particularly using quantum mechanical methods like DFT, is a powerful tool for elucidating reaction pathways. This involves locating and characterizing the structures of transition states—the high-energy species that represent the energy barrier to a reaction.

For the synthesis of this compound, computational studies could be used to compare different potential reaction mechanisms, for instance, by calculating the activation energies for each step. By identifying the lowest energy pathway, researchers can gain a deeper understanding of the factors controlling the reaction's outcome and selectivity. The calculated structures of transition states provide a snapshot of the bond-making and bond-breaking processes, offering insights that are often difficult or impossible to obtain experimentally.

Prediction of Molecular Descriptors for Structure-Reactivity Correlations

The prediction of chemical reactivity through computational methods is a cornerstone of modern medicinal chemistry and materials science. By correlating a compound's structural or physicochemical properties with its activity, researchers can forecast the behavior of novel molecules, thereby streamlining the discovery process. This is achieved through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. drugdesign.orgnih.gov These models are mathematical equations that link the chemical structure to a specific property, such as reaction rate or biological activity. drugdesign.org

At the heart of QSAR/QSPR analysis are molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. rjptonline.org These descriptors can be derived from the chemical formula (1D), the 2D structure, or the 3D molecular conformation. drugdesign.org For this compound, a variety of these descriptors can be computationally predicted to serve as a basis for reactivity correlations. These predictions are vital for understanding how the molecule's specific arrangement of functional groups—namely its ester and dual ketone moieties—influences its chemical behavior. As a β-keto ester, it possesses both electrophilic and nucleophilic centers, making it a versatile synthon in organic chemistry. researchgate.net